

# Pharmacological Profile of the IDH1/2 Inhibitor Crelosidenib (LY3410738): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate ( $\alpha$ -KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, somatic gain-of-function mutations occur in the genes encoding the cytosolic (IDH1) and mitochondrial (IDH2) isoforms.[1][2] These mutations, most commonly affecting the R132 residue in IDH1, confer a neomorphic enzymatic activity: the NADPH-dependent reduction of  $\alpha$ -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4]

The accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including TET DNA hydroxylases and histone lysine demethylases. This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.

**Crelosidenib** (LY3410738) is an oral, brain-penetrant, dual inhibitor of mutated IDH1 and IDH2 enzymes. It was specifically designed as a next-generation agent to overcome resistance mechanisms observed with prior IDH1 inhibitors. Its unique covalent binding mechanism and novel binding site distinguish it from other inhibitors, offering potent and durable suppression of the oncometabolite 2-HG.



## **Mechanism of Action**

LY3410738 functions as a potent and selective covalent inhibitor. Its mechanism involves modifying a single cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme. This covalent interaction leads to the rapid and irreversible inactivation of the enzyme's neomorphic activity.

A key feature of LY3410738 is that its binding site is located outside the dimer interface of the enzyme. This is significant because secondary resistance mutations can arise in the dimer interface, and LY3410738's mechanism allows it to retain activity against such mutations. By potently inhibiting the conversion of  $\alpha$ -KG to 2-HG, LY3410738 leads to a rapid and sustained decrease in the oncometabolite's levels in tumor cells, without affecting the endogenous levels of  $\alpha$ -KG. This restores normal epigenetic regulation and promotes the differentiation of cancer cells.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]



- 3. aacrjournals.org [aacrjournals.org]
- 4. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of the IDH1/2 Inhibitor Crelosidenib (LY3410738): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856147#pharmacological-profile-of-the-idh1-inhibitor-ly3410738]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com